molecular formula C10H16N4O2 B110686 5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate CAS No. 30614-22-3

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

Cat. No. B110686
CAS RN: 30614-22-3
M. Wt: 224.26 g/mol
InChI Key: GTKRZJVAXAQBMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is described in the study of 6-[(dimethylamino)methylene]aminouracil, where reactions with heterocumulenes such as aryl isocyanates and isothiocyanates lead to the formation of novel pyrimido[4,5-d]pyrimidines after elimination of dimethylamine and tautomerisation under thermal conditions . This suggests that similar methods could potentially be applied to synthesize the compound , considering its structural similarity to the discussed derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray crystallography and computational methods. For instance, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was determined to exist as the lactam tautomer in the solid state, with molecules forming planar centrosymmetric dimers through strong intermolecular hydrogen bonds . This information is valuable for understanding the potential molecular structure of "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate," as hydrogen bonding can significantly influence the compound's stability and reactivity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be inferred from their interactions with other molecules. For example, the study of 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and its analogs reveals that these compounds form hydrogen-bonded ribbons and sheets in their hydrated forms, indicating a propensity for forming specific molecular interactions . This suggests that "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate" may also engage in similar hydrogen bonding, affecting its chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. The study of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and their analogs, for instance, provides insights into their antiplatelet activity and the development of a 3-D QSAR model describing the variation of this activity in terms of molecular steric and electrostatic potential changes . Although not directly related to "5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate," this study highlights the importance of molecular structure in determining the biological activity of pyrimidine derivatives. Additionally, the use of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde for HPLC analysis of amino acids demonstrates the utility of pyrimidine derivatives in analytical chemistry .

Scientific Research Applications

Photodegradation of Pesticides

  • Pirimicarb is studied for its photodegradation under different lighting conditions. It degrades quickly in both water solutions and solid phase, forming various photocompounds (Pirisi et al., 1996).

Biological Monitoring of Exposure

  • Pirimicarb's metabolism in mammals leads to specific metabolites in urine, making it a candidate for biological monitoring in agricultural settings (Hardt et al., 1999).

Crystal Structure Analysis

  • The compound's crystal structure has been analyzed, revealing details about the arrangement of its molecular components (Yang et al., 2010).

Antibacterial Applications

  • Derivatives of the compound have been synthesized and tested for antibacterial activity, showing potential in this field (Shukla et al., 2019).

Development of Heterocyclic Carbamates

  • Heterocyclic carbamates, including derivatives of Pirimicarb, have been developed with insecticidal properties, showcasing its versatility in pest control applications (Gubler et al., 1968).

Investigation into Reactions for Synthesis

  • Studies have investigated reactions involving similar compounds for synthesizing thieno[2,3-d]pyrimidines, adding to the knowledge of chemical synthesis methods (Davoodnia et al., 2009).

Tautomerism Studies

  • Research into tautomerism of related compounds provides insights into the behavior of such molecules under different conditions (Maehr et al., 1977).

properties

IUPAC Name

[5,6-dimethyl-2-(methylamino)pyrimidin-4-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-6-7(2)12-9(11-3)13-8(6)16-10(15)14(4)5/h1-5H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKRZJVAXAQBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865552
Record name 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl dimethylcarbamate

CAS RN

30614-22-3
Record name Pirimicarb III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030614223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethyl-2-(methylamino)pyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirimicarb III
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Keserü, G Balogh, I Czudor… - Journal of agricultural …, 1999 - ACS Publications
Cytochrome P450 (CP450) catalyzed oxidative metabolism of carbofuran (1), carbaryl (2), and pirimicarb (3) has been modeled using biomimetic oxidations catalyzed by iron(III) …
Number of citations: 28 pubs.acs.org
B Yang, Y Wang, W Zhang, C Liu, X Shu… - Environmental …, 2012 - CSIRO Publishing
Environmental context Pesticides emitted to the atmosphere can undergo extensive chemical transformations through reaction with atmospheric oxidants. Understanding the …
Number of citations: 10 www.publish.csiro.au

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